Cas no 37905-07-0 (jolkinolide A)

jolkinolide A 化学的及び物理的性質
名前と識別子
-
- jolkinolide A
- 1H-Oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one, 2,3,4,4a,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, (4aR-(4aalpha,6aS*,7abeta,11aalpha,11bbeta))-
- NSC700085
- FS-8043
- (1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one
- CHEBI:69825
- 1H-Oxireno[1,2-b]furan-9(7aH)-one, 2,3,4,4a ,5,6,11a,11b-octahydro-4,4,8,11b-tetramethyl-, [4aR-(4a.alpha.,6aS*,7a.beta.,11a.alpha.11b.alpha.)]-
- NSC-700085
- DTXSID10958922
- NCI60_035894
- CHEMBL1982058
- Q27138166
- (1S,3R,10S,11S,16R)-5,11,15,15-Tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one
- AKOS040761929
- CS-0077957
- 37905-07-0
- HY-119767
- 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one
- DA-74677
-
- インチ: InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1
- InChIKey: OYXDHOVYZKWSRM-PHJMNMFVSA-N
- ほほえんだ: CC1=C2C(=C[C@H]3[C@]4(C)CCCC(C)(C)[C@H]4CC[C@@]35[C@@H]2O5)OC1=O
計算された属性
- せいみつぶんしりょう: 314.18819469g/mol
- どういたいしつりょう: 314.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 479.5±45.0 °C at 760 mmHg
- フラッシュポイント: 206.7±23.3 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
jolkinolide A セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
jolkinolide A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4356-5 mg |
Jolkinolide A |
37905-07-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4356-1 mg |
Jolkinolide A |
37905-07-0 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4356-1 mL * 10 mM (in DMSO) |
Jolkinolide A |
37905-07-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN4356-5mg |
Jolkinolide A |
37905-07-0 | 5mg |
¥ 4040 | 2024-07-20 | ||
Aaron | AR00CNVB-5mg |
Jolkinolide A |
37905-07-0 | 97% | 5mg |
$820.00 | 2025-02-13 | |
A2B Chem LLC | AF89707-5mg |
Jolkinolide A |
37905-07-0 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J54330-5mg |
Jolkinolide A |
37905-07-0 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4356-1 ml * 10 mm |
Jolkinolide A |
37905-07-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
jolkinolide A 関連文献
-
Megha N. Palange,Rajesh G. Gonnade,Ravindar Kontham Org. Biomol. Chem. 2019 17 5749
-
2. Index pages
-
3. Contents pages
-
4. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1984 1 533
-
Wen-Yu Zhao,Cheng-Peng Sun,Yi-Bo Chang,Wei-Yi Wang,Jian-Kun Yan,Xia Lv,Chao Wang,Xiao-Chi Ma Org. Biomol. Chem. 2022 20 2508
-
Jia Zhang,Jun He,Xiao-Xue Wang,Ying-Xue Shi,Nuan Zhang,Bing-Zhi Ma,Wei-Ku Zhang,Jie-Kun Xu RSC Adv. 2017 7 55859
-
7. Total synthesis of (±)-jolkinolide A and BShigeo Katsumura,Akihiko Kimura,Sachihiko Isoe J. Chem. Soc. Chem. Commun. 1983 330
-
8. Euphorbia diterpenoids: isolation, structure, bioactivity, biosynthesis, and synthesis (2013–2021)Zha-jun Zhan,Shen Li,Wang Chu,Sheng Yin Nat. Prod. Rep. 2022 39 2132
jolkinolide Aに関する追加情報
Introduction to Jolkinolide A (CAS No. 37905-07-0)
Jolkinolide A, a naturally occurring terpenoid compound, is identified by the chemical registration number CAS No. 37905-07-0. This compound has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and promising biological activities. Jolkinolide A belongs to the jolkinolide family, which is known for its diverse pharmacological properties, making it a subject of extensive study in medicinal chemistry.
The molecular structure of Jolkinolide A features a complex arrangement of carbon and hydrogen atoms, characterized by a lupane skeleton with several functional groups. These structural features contribute to its remarkable biological interactions, particularly in the context of anti-inflammatory, anti-tumor, and neuroprotective effects. Recent advancements in spectroscopic techniques and computational chemistry have enabled a deeper understanding of its molecular interactions, paving the way for novel therapeutic applications.
Recent studies have highlighted the potential of Jolkinolide A as a lead compound in drug discovery. Its ability to modulate various cellular pathways has been investigated extensively. For instance, research indicates that Jolkinolide A can inhibit the activity of certain kinases, which are critical enzymes in cancer cell proliferation. This mechanism has been explored in preclinical models, demonstrating its efficacy in reducing tumor growth and metastasis. The compound's selectivity towards specific kinases makes it an attractive candidate for developing targeted therapies.
In addition to its anti-cancer properties, Jolkinolide A has shown significant promise in treating neurodegenerative diseases. Studies have demonstrated its ability to protect against oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's and Parkinson's disease. The compound's interaction with microglial cells has been particularly noted, as it can modulate the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. These findings have opened new avenues for therapeutic intervention in neurodegenerative disorders.
The synthesis and isolation of Jolkinolide A remain challenging due to its complex structure and limited natural abundance. However, advances in synthetic organic chemistry have made it possible to produce analogs with enhanced bioactivity. Researchers have employed various strategies, including semi-synthesis from natural sources and total synthesis using innovative methodologies. These efforts have not only improved the availability of Jolkinolide A but also provided insights into its structural requirements for optimal biological activity.
From a pharmacological perspective, Jolkinolide A exhibits multiple modes of action that make it a versatile candidate for therapeutic development. Its ability to interact with both intracellular and extracellular targets has been well-documented. For example, it has been shown to bind to specific receptors on cell surfaces, triggering downstream signaling pathways that regulate cell survival and death. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The regulatory landscape for compounds like Jolkinolide A is evolving rapidly, with increasing emphasis on safety and efficacy assessments before clinical translation. Regulatory agencies require comprehensive data on pharmacokinetics, toxicology, and clinical trials before approving new drugs. The journey of Jolkinolide A from laboratory research to potential clinical use exemplifies the rigorous process required to bring novel therapeutics to market.
Future research directions for Jolkinolide A include exploring its potential in combination therapies and understanding long-term effects through chronic administration studies. The compound's unique properties make it an ideal candidate for investigating drug-drug interactions and synergistic effects with other therapeutic agents. Additionally, computational modeling techniques are being employed to predict new derivatives with enhanced pharmacological profiles.
In conclusion, Jolkinolide A (CAS No. 37905-07-0) represents a significant advancement in natural product-based drug discovery. Its multifaceted biological activities and structural complexity make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications and refine synthetic methodologies, Jolkinolide A is poised to play a crucial role in addressing some of the most pressing challenges in modern medicine.
37905-07-0 (jolkinolide A) 関連製品
- 90332-92-6(Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,7,8,8ahexahydro- 5-hydroxy-3,5,8a-trimethyl-,(4aR,5R,8aR)-)
- 1053189-53-9((1S,4aR,5S,6R,7S,11aS,11bS)-1,2,3,4,4a,5,6,6a,7,9,11a,11b-dodecahydro-4a,7-dihydroxy-4,4,7,11b-tetramethyl-9-oxophenanthro[3,2-b]furan-1,5,6-triyl triacetate)
- 2018757-18-9(1-Piperidinecarboxylic acid, 3-methyl-3-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester)
- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)
- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)
- 1643156-18-6(4-bromo-5-fluoro-2-hydrazino-benzoic acid;hydrochloride)
- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)
- 1825500-97-7(N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-2,4,5-trifluorobenzamide)
- 1188263-66-2(1,3,4-Oxadiazole-2-carboxylic acid, potassium salt (1:1))
- 892415-82-6(N-(2,5-dimethoxyphenyl)-2-{6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-ylsulfanyl}acetamide)



